3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide
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Overview
Description
This compound contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
Preparation Methods
The synthesis of 3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide involves several steps. One common synthetic route includes the reaction of 3,3-dimethylbutanoyl chloride with 1-(thiazol-2-yl)pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The thiazole ring in the compound can undergo electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s thiazole ring is known for its biological activities, making it a candidate for drug development and biological studies.
Medicine: Thiazole derivatives have shown potential as antimicrobial, antifungal, antiviral, and antitumor agents.
Industry: The compound can be used in the development of biocides, fungicides, dyes, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density allow it to interact with various biological molecules, potentially inhibiting or activating specific enzymes and receptors . This interaction can lead to the compound’s observed biological activities, such as antimicrobial or antitumor effects.
Comparison with Similar Compounds
3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycine: An antineoplastic drug containing a thiazole ring.
These compounds share the thiazole ring structure, which contributes to their biological activities. this compound is unique due to its specific substituents and overall structure, which may result in distinct biological properties and applications.
Properties
IUPAC Name |
3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-13(2,3)8-11(17)15-10-4-6-16(9-10)12-14-5-7-18-12/h5,7,10H,4,6,8-9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJENOKHRXCSXCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCN(C1)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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